1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}piperidin-1-yl)ethan-1-one
Description
1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}piperidin-1-yl)ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole ring, an azetidine ring, and a piperidine ring, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
1-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)20-22-18-6-4-5-7-19(18)25(20)17-12-24(13-17)21(27)16-8-10-23(11-9-16)15(3)26/h4-7,14,16-17H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHLTOGSRBSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}piperidin-1-yl)ethan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzimidazole ring, followed by the formation of the azetidine ring, and finally, the piperidine ring is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.
Scientific Research Applications
1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The azetidine and piperidine rings contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
1-(4-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}piperidin-1-yl)ethan-1-one can be compared with similar compounds such as:
1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone: This compound has a methyl group instead of an isopropyl group, which may affect its chemical properties and biological activities.
1-[4-[3-(2-Ethylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone:
1-[4-[3-(2-Propylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone: This compound has a propyl group, which may alter its interaction with molecular targets and its overall effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
